molecular formula C13H22N2 B1669883 Dicyclohexylcarbodiimide CAS No. 538-75-0

Dicyclohexylcarbodiimide

Cat. No. B1669883
CAS RN: 538-75-0
M. Wt: 206.33 g/mol
InChI Key: QOSSAOTZNIDXMA-UHFFFAOYSA-N
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Patent
US07094909B2

Procedure details

The synthesis of compounds with the general structure 27 is as follows. The boc-protected thiazolidine carboxylic acid 1 is converted to amino-ketones 26 with requisite grignard reagents 25 in the presence of oxalyl chloride. Final compounds 27 are obtained by a DCC-mediated coupling of 26 and 4 followed by deprotection of the P2 phenol. Final compounds were purified either by flash chromatography or preparative HPLC. Specific Method D
Name
boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino-ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
grignard reagents
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
C([C@H](NC([C:34]1[C:35]2C=[CH:37][NH:38][C:39]=2[CH:40]=[CH:41][CH:42]=1)=O)[C@H](O)C(N1[C@H](C(=O)NCC2C=CC=CC=2C)C(C)(C)SC1)=O)C1C=CC=CC=1.[C:43](Cl)(=O)[C:44](Cl)=O>>[CH2:44]1[CH2:43][CH2:40][CH:39]([N:38]=[C:37]=[N:38][CH:39]2[CH2:35][CH2:34][CH2:42][CH2:41][CH2:40]2)[CH2:35][CH2:34]1

Inputs

Step One
Name
boc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@@H]([C@@H](C(=O)N1CSC([C@H]1C(NCC1=C(C=CC=C1)C)=O)(C)C)O)NC(=O)C=1C=2C=CNC2C=CC1
Step Two
Name
amino-ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
grignard reagents
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of compounds with the general structure 27

Outcomes

Product
Name
Type
product
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.